Cas no 453584-88-8 (4-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)butanamide)

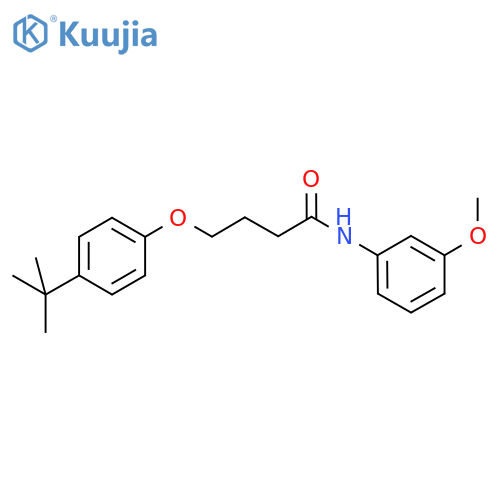

453584-88-8 structure

商品名:4-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)butanamide

CAS番号:453584-88-8

MF:C21H27NO3

メガワット:341.443986177444

CID:5436589

4-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)butanamide 化学的及び物理的性質

名前と識別子

-

- 4-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)butanamide

-

- インチ: 1S/C21H27NO3/c1-21(2,3)16-10-12-18(13-11-16)25-14-6-9-20(23)22-17-7-5-8-19(15-17)24-4/h5,7-8,10-13,15H,6,9,14H2,1-4H3,(H,22,23)

- InChIKey: FDSJGSWZXPCEIX-UHFFFAOYSA-N

- ほほえんだ: C(CCCOC1C=CC(=CC=1)C(C)(C)C)(=O)NC1=CC=CC(OC)=C1

4-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)butanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3097-3522-1mg |

4-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)butanamide |

453584-88-8 | 90%+ | 1mg |

$54.0 | 2023-04-27 | |

| Life Chemicals | F3097-3522-4mg |

4-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)butanamide |

453584-88-8 | 90%+ | 4mg |

$66.0 | 2023-04-27 | |

| Life Chemicals | F3097-3522-15mg |

4-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)butanamide |

453584-88-8 | 90%+ | 15mg |

$89.0 | 2023-04-27 | |

| Life Chemicals | F3097-3522-2μmol |

4-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)butanamide |

453584-88-8 | 90%+ | 2μl |

$57.0 | 2023-04-27 | |

| Life Chemicals | F3097-3522-40mg |

4-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)butanamide |

453584-88-8 | 90%+ | 40mg |

$140.0 | 2023-04-27 | |

| Life Chemicals | F3097-3522-20μmol |

4-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)butanamide |

453584-88-8 | 90%+ | 20μl |

$79.0 | 2023-04-27 | |

| Life Chemicals | F3097-3522-10mg |

4-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)butanamide |

453584-88-8 | 90%+ | 10mg |

$79.0 | 2023-04-27 | |

| Life Chemicals | F3097-3522-5mg |

4-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)butanamide |

453584-88-8 | 90%+ | 5mg |

$69.0 | 2023-04-27 | |

| Life Chemicals | F3097-3522-20mg |

4-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)butanamide |

453584-88-8 | 90%+ | 20mg |

$99.0 | 2023-04-27 | |

| Life Chemicals | F3097-3522-3mg |

4-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)butanamide |

453584-88-8 | 90%+ | 3mg |

$63.0 | 2023-04-27 |

4-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)butanamide 関連文献

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

5. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

453584-88-8 (4-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)butanamide) 関連製品

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 152840-81-8(Valine-1-13C (9CI))

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量